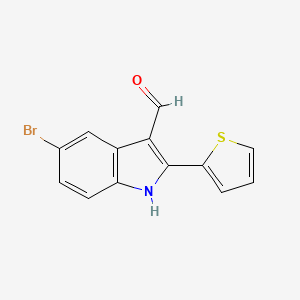![molecular formula C11H11ClN2OS B3080179 {1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol CAS No. 1082388-01-9](/img/structure/B3080179.png)
{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol
説明
This compound is a precursor to Ketamine, a medication primarily used for anesthesia . It has been found in most (nine out of ten) ketamine samples analyzed since March 2019 .
Synthesis Analysis
A new and efficient protocol has been developed for the synthesis of ketamine, which could potentially be applied to this compound. The synthesis of ketamine was done in five steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent .
Chemical Reactions Analysis
The compound has been notably present in black market ketamine, but should not be present in commercial, pharmaceutical ketamine inside the United States or Europe .
科学的研究の応用
Organic Synthesis and Functionalization
Research has demonstrated the utility of related imidazole derivatives in organic synthesis, where nucleophilic substitution reactions are employed to create various functionalized compounds. For example, Egorov et al. (2019) detailed the synthesis of differently functionalized cyclopentenediones using nucleophilic reactions involving imidazole, highlighting the chemical versatility of imidazole derivatives in creating complex organic molecules (Egorov, Khasanova, Gimalova, & Miftakhov, 2019). This research underlines the potential of "{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol" in synthetic chemistry for developing new chemical entities with diverse applications.
Molecular Docking and Drug Design
Compounds structurally similar to "this compound" have been explored for their potential in drug design through molecular docking studies. Katariya, Vennapu, & Shah (2021) synthesized novel oxazole and pyrazoline derivatives, incorporating imidazole units, and evaluated their anticancer and antimicrobial activities. These compounds showed promising results, suggesting the potential of imidazole derivatives in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Crystal Structure Analysis
The crystal structure of imidazole derivatives provides insights into their potential interactions in biological systems and material science applications. Balewski, Sa̧czewski, & Gdaniec (2019) conducted a study on the crystal structure of a pyrithione derivative, showcasing the detailed arrangement of atoms and the molecular geometry of imidazole-based compounds. This information is crucial for understanding the reactivity and potential applications of "this compound" in various fields (Balewski, Sa̧czewski, & Gdaniec, 2019).
Antimicrobial and Antifungal Activity
Research on imidazole derivatives also extends to their biological applications, particularly their antibacterial and antifungal properties. Anisetti, Reddy (2012) synthesized novel quinolinone derivatives containing imidazole units, which exhibited significant antibacterial and antifungal activities. This suggests the potential of "this compound" and related compounds in developing new antimicrobial agents (Anisetti & Reddy, 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-4-(hydroxymethyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-10-4-2-1-3-8(10)6-14-9(7-15)5-13-11(14)16/h1-5,15H,6-7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPGTHVDXWGLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CNC2=S)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3080099.png)
![4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3080108.png)
![2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3080120.png)
![3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3080128.png)
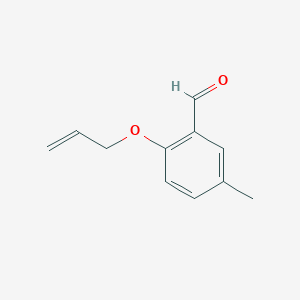


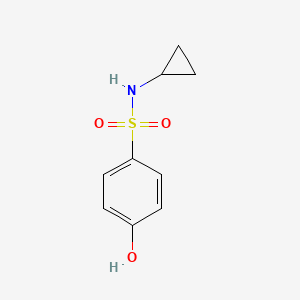
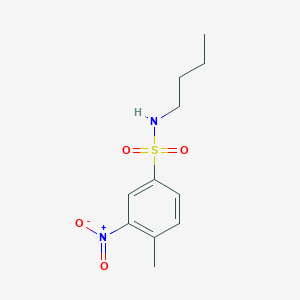
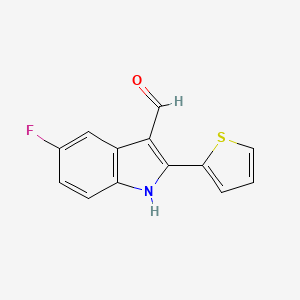
![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080163.png)
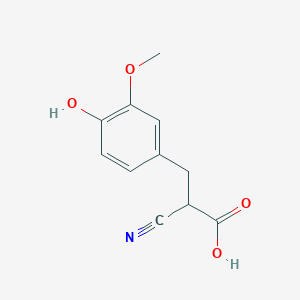
![4-[(4-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080201.png)
